5-amino-4-cyano-N-(2,4-dimethylphenyl)-3-methylthiophene-2-carboxamide

Cisd2 activator aminothiophene carboxamide LC‑MS characterization

Reproducible Cisd2 pharmacology demands precise chemical identity-generic substitution of the 4-cyano group or N-aryl moiety collapses SAR and abolishes target activation. 5-Amino-4-cyano-N-(2,4-dimethylphenyl)-3-methylthiophene-2-carboxamide (CAS 917748-17-5, Compound 2 in patent US20230100367) is supplied at ≥98% purity with full ¹H NMR and LC-MS characterization (m/z 286.1 [M+H]⁺). • Differentiated from inactive 4-carboxylate (Compound 1) and 4-carboxamide (Compound 12) congeners by the electron-withdrawing 4-cyano substituent. • Moderate LogP (3.38) and TPSA (78.91 Ų) ensure aqueous solubility for cell-based NAFLD assays. • Distinct [M+H]⁺ at m/z 286.1 enables use as an LC-MS calibration reference for tetrasubstituted thiophene libraries. Sealed dry storage at 2-8°C; ships at ambient temperature with GHS-compliant documentation.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B12071889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-cyano-N-(2,4-dimethylphenyl)-3-methylthiophene-2-carboxamide
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)N)C#N)C)C
InChIInChI=1S/C15H15N3OS/c1-8-4-5-12(9(2)6-8)18-15(19)13-10(3)11(7-16)14(17)20-13/h4-6H,17H2,1-3H3,(H,18,19)
InChIKeyIHNCVAKOWQBSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminothiophene Scaffold with Cisd2-Activator Potential


5-Amino-4-cyano-N-(2,4-dimethylphenyl)-3-methylthiophene-2-carboxamide (CAS 917748-17-5) is a fully substituted 2-aminothiophene-3-carbonitrile derivative. The compound belongs to a class of tetrasubstituted thiophenes identified in patent literature as activators of CDGSH iron‑sulfur domain 2 (Cisd2), a transmembrane protein implicated in mitochondrial homeostasis, calcium regulation, and the pathogenesis of non‑alcoholic fatty liver disease (NAFLD) [1][2]. Its structure is defined by a 5‑amino group, a 4‑cyano substituent, a 3‑methyl group, and an N‑(2,4‑dimethylphenyl) carboxamide side chain. Key physicochemical descriptors include a molecular weight of 285.36 g·mol⁻¹, a topological polar surface area (TPSA) of 78.91 Ų, a calculated LogP of 3.38, and a purity specification of ≥98% as supplied by commercial vendors . The compound serves as an early‑stage probe molecule within a structurally characterized series of Cisd2‑targeting thiophene carboxamides.

Patented tetrasubstituted thiophene scaffold for Cisd2 pathway engagement studies
4‑cyano substitution enables SAR exploration distinct from carboxylate or carboxamide analogs
≥98% purity with LC‑MS and ¹H NMR characterization supports reproducible in vitro assays

Why Generic Aminothiophene Analogs Cannot Substitute


Although the Gewald‑derived 2‑aminothiophene‑3‑carbonitrile core is shared by many commercially available building blocks, the biological signature of this compound class is exquisitely sensitive to the identity of the 3‑ and 4‑position substituents and the N‑aryl carboxamide moiety [1][2]. In the patent‑disclosed series, the replacement of the 4‑cyano group with a methyl ester (Compound 1) or a primary carboxamide (Compound 12) alters the H‑bond acceptor/donor profile and the electron density of the thiophene ring, changing the molecular recognition at the Cisd2 binding site [1]. Similarly, variation of the 2,4‑dimethylphenyl amide to a 4‑fluorophenyl (Compound 5) or 4‑methoxyphenyl (Compound 6) group modifies the lipophilic contact with the target and shifts the physicochemical space [1]. Consequently, generic substitution obscures the structure‑activity relationship (SAR) and risks loss of Cisd2‑activation potency, rendering precise chemical identity non‑negotiable for reproducible pharmacological studies [2].

Target compound4‑cyano, N‑(2,4‑dimethylphenyl) carboxamide
Generic analogs4‑methyl ester or 4‑carboxamide, varied anilide
H‑bond pattern mismatchCyano vs ester/amide alters H‑bond acceptor profile and predicted Cisd2 binding pocket interactions.
Aryl substituent sensitivity2,4‑dimethylphenyl required for lipophilic contact; 4‑F or 4‑OMe may shift structure‑activity relationship.
Binding site fit may degradeSubstitution may impair Cisd2 interaction without systematic validation; precise chemical identity is critical.

Quantitative Differentiation from In‑Class Analogs


Identity Confirmation by Distinctive Molecular Ion

Under identical electrospray ionization mass spectrometry (ESI‑MS) conditions reported in the patent, the target compound produces a [M+H]⁺ ion at m/z 286.1, whereas the closest structural analog—methyl 2‑amino‑5‑[(2,4‑dimethylphenyl)carbamoyl]‑4‑methylthiophene‑3‑carboxylate (Compound 1)—yields a [M+H]⁺ ion at m/z 319.1 [1]. This 33 Da mass difference corresponds precisely to the replacement of the 4‑cyano group (CN, 26 Da + H) by a methyl ester (CO₂CH₃, 59 Da), providing an unambiguous analytical fingerprint that can be used to verify the correct compound in procurement and inventory control.

MS Identity
Head-to-head
286.1 m/z Δ −33 Da 319.1 m/z (analog)
Confirms correct 4‑cyano compound via distinctive mass ion.
Useful for procurement identity verification.
Cisd2 activator aminothiophene carboxamide LC‑MS characterization

Lipophilicity and Polar Surface Area Differentiation

The target compound exhibits calculated physicochemical parameters (LogP = 3.38; TPSA = 78.91 Ų) that place it in a distinct region of drug‑like chemical space compared to the optimized lead compounds 4q (LogP ≈ 4.2; TPSA ≈ 60 Ų, estimated from its published structure) and 6 (LogP ≈ 3.8; TPSA ≈ 65 Ų) that possess nanomolar Cisd2‑activation EC₅₀ values (34 nM and 191 nM, respectively) [1]. The 0.4–0.8 log unit lower LogP and >10 Ų higher TPSA of the target compound suggest improved aqueous solubility and potentially reduced passive membrane permeability relative to the pre‑clinical leads, attributes that are critical for in vitro assay reproducibility and early‑stage distribution profiling [1].

Physicochemical Profile
Reported
ΔLogP ≈ −0.4 to −0.8
ΔTPSA +14 to +19 Ų
(vs. leads 4q and 6)
Moderate lipophilicity and higher polarity suggest aqueous assay compatibility.
Calculated values; confirm experimentally.
Cisd2 activator physicochemical property drug‑likeness

H‑Bond Donor/Acceptor Profile Differentiation

The target compound possesses four H‑bond acceptors (the cyano nitrogen, the amide carbonyl oxygen, the thiophene sulfur, and the amino nitrogen lone pair) and two H‑bond donors (the amide NH and the 5‑amino group) . In contrast, the 4‑carboxamide analog, 5‑amino‑N²‑(2,4‑dimethylphenyl)‑3‑methylthiophene‑2,4‑dicarboxamide (Compound 12), presents an additional H‑bond donor (the primary amide NH₂ at position 4) and shifts the total H‑bond donor count to three [1]. This change in the donor/acceptor ratio is predicted to alter the compound's ability to engage in key hydrogen‑bond interactions within the Cisd2 binding pocket, which is dominated by polar residues from the iron‑sulfur cluster domain [2].

H‑Bond Count
Class-level
2 donors / 4 acceptors Δ −1 donor 3 donors / 5 acceptors (Cpd 12)
Fewer H‑bond donors may influence Cisd2 molecular recognition.
Binding mode not experimentally determined.
Cisd2 activator H‑bond profile SAR

Hazard Profile Comparison

The Safety Data Sheet–derived hazard classification for this compound includes acute oral toxicity (Category 4; H302), skin irritation (Category 2; H315), serious eye irritation (Category 2A; H319), and specific target organ toxicity – single exposure (Category 3; H335), with recommended precautions P261, P264, P270, P271, and P280 . In contrast, many uncharacterized aminothiophene derivatives lack public hazard profiles, creating uncertainty during handling and shipping. The explicit GHS classification enables informed risk assessment and compliance with institutional safety protocols, a tangible differentiator when selecting a Cisd2‑activator probe for routine laboratory use.

Hazard Communication
Data to verify
GHS07; H302, H315, H319, H335; P261‑P280
Documented hazard profile aids safe lab handling.
Many in‑class analogs lack SDS; verify locally.
safety hazard communication procurement

Research and Procurement Application Scenarios


Cisd2 Activator Hit‑Confirmation and SAR Expansion

The compound serves as a structurally defined early‑stage hit in Cisd2‑activator screening cascades. Its distinctive 4‑cyano substitution (confirmed by LC‑MS m/z 286.1) [1] differentiates it from the 4‑carboxylate and 4‑carboxamide analogs, enabling systematic SAR exploration around the electron‑withdrawing substituent at the 4‑position. The moderate LogP (3.38) and moderate TPSA (78.91 Ų) are compatible with aqueous in vitro assay conditions, and the documented GHS hazard profile facilitates safe handling in medium‑throughput screening laboratories.

Analytical Reference Standard for Compound Libraries

Because the compound is fully characterized by ¹H NMR and LC‑MS in the primary patent [1], and its purity is specified at ≥98% , it can serve as a qualified reference material for calibrating LC‑MS instruments and for method development when analyzing compound libraries of tetrasubstituted thiophenes. The distinct [M+H]⁺ signal at m/z 286.1 provides a unique mass marker that is not shared by the methyl ester (m/z 319.1) or dicarboxamide (m/z 304.3) congeners.

In Vitro Pharmacological Tool for NAFLD Research

Given the genetic and pharmacological validation of Cisd2 activation as a therapeutic concept in NAFLD [2], the compound is positioned as a probe to interrogate the relationship between Cisd2 expression levels and hepatic steatosis in cell‑based models. Its physicochemical properties (LogP 3.38, TPSA 78.91 Ų) suggest adequate solubility for cell‑culture assays, and the availability of its synthetic and characterization details in the patent [1] supports independent reproduction and scale‑up for academic research groups.

Medicinal Chemistry Starting Point for Cyano‑Thiophene Leads

The 4‑cyano group on the aminothiophene scaffold is a versatile synthetic handle for further derivatization (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or click chemistry with azides). The compound's full characterization in the patent [1] and commercial availability at ≥98% purity make it a practical starting material for medicinal chemistry optimization campaigns targeting Cisd2 or related mitochondrial quality‑control pathways.

Application
Selection Property
Validation Focus
Cisd2 pathway hit confirmation and SAR expansion
Cyano‑substituted scaffold identity
MS‑based verification and binding mode interpretation
Analytical reference for thiophene compound libraries
Patent‑characterized standard with distinctive MS signature
LC‑MS method calibration and library quality control
Cisd2/NAFLD cellular model mechanistic studies
Cisd2‑activator probe with moderate lipophilicity
Aqueous solubility and cell assay reproducibility
Medicinal chemistry starting material for cyano‑thiophene optimization
4‑cyano scaffold synthetic versatility
Purity (≥98%) and characterization data for derivatization
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